molecular formula C9H11ClN2OS B15067188 1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

Cat. No.: B15067188
M. Wt: 230.72 g/mol
InChI Key: MHMAMWDHTLUQDM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 3-chloroaniline with ethylene thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or an amine, altering the compound’s properties.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, while the hydroxyethyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(2-hydroxyethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2-hydroxyethyl)thiourea: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(3-Bromophenyl)-3-(2-hydroxyethyl)thiourea: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.

    1-(3-Chlorophenyl)-3-methylthiourea: Has a methyl group instead of a hydroxyethyl group, which may influence its solubility and biological effects

Properties

Molecular Formula

C9H11ClN2OS

Molecular Weight

230.72 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-hydroxyethyl)thiourea

InChI

InChI=1S/C9H11ClN2OS/c10-7-2-1-3-8(6-7)12-9(14)11-4-5-13/h1-3,6,13H,4-5H2,(H2,11,12,14)

InChI Key

MHMAMWDHTLUQDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NCCO

Origin of Product

United States

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